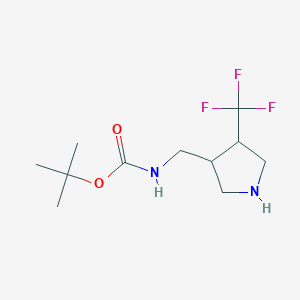

tert-Butyl ((4-(trifluoromethyl)pyrrolidin-3-yl)methyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-Butyl ((4-(trifluoromethyl)pyrrolidin-3-yl)methyl)carbamate” is a chemical compound with the CAS Number: 168545-06-0 . It has a molecular weight of 254.25 and its IUPAC name is tert-butyl (4-(trifluoromethyl)pyrrolidin-3-yl)carbamate . The compound is a white solid and is stored at temperatures between 0-5°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-7-5-14-4-6(7)10(11,12)13/h6-7,14H,4-5H2,1-3H3,(H,15,16) . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis

The compound is a white solid and is stored at temperatures between 0-5°C . It has a molecular weight of 254.25 .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- The compound has been used as a precursor or intermediate in the synthesis of complex molecules due to its unique structural properties. For example, the study by Weber et al. (1995) described the synthesis of a related compound, emphasizing the stereospecific configurations and potential for forming intramolecular hydrogen bonds, which are crucial for drug design and development (Weber, Ettmayer, Hübner, & Gstach, 1995).

- Wang et al. (2022) demonstrated the photoredox-catalyzed amination of o-hydroxyarylenaminones using a similar compound, underscoring the versatility of tert-butyl carbamates in photocatalyzed synthesis, enabling the production of 3-aminochromones under mild conditions, which are valuable in developing therapeutic agents (Wang et al., 2022).

Development of New Synthetic Pathways

- The compound has played a significant role in the development of new synthetic pathways for creating N-heterocyclic compounds and intermediates for pharmaceuticals. Matsumura et al. (2000) reported on the one-pot synthesis of N-heterocyclic compounds from cyclopropenethione derivatives, which could be facilitated by reactions involving similar tert-butyl carbamates, demonstrating the compound's utility in synthetic organic chemistry (Matsumura et al., 2000).

Molecular Interaction Studies

- Studies on molecular interactions, such as hydrogen bonding and crystallization processes, often utilize tert-butyl carbamates. Baillargeon et al. (2014) and others have explored how these compounds form crystals and their molecular orientations, which are essential for understanding drug-receptor interactions and the development of crystalline forms of drugs for improved stability and bioavailability (Baillargeon, Lussier, & Dory, 2014).

Enabling New Chemical Reactions

- The versatility of tert-butyl ((4-(trifluoromethyl)pyrrolidin-3-yl)methyl)carbamate in facilitating novel chemical reactions is evident in the work by Ortiz, Guijarro, and Yus (1999), who detailed the synthesis of functionalized carbamates through innovative catalytic and reactive processes. This highlights the compound's role in expanding the toolkit available for chemical synthesis and modification (Ortiz, Guijarro, & Yus, 1999).

Propiedades

IUPAC Name |

tert-butyl N-[[4-(trifluoromethyl)pyrrolidin-3-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-7-4-15-6-8(7)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYXCNXINAWWBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CNCC1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclopropyl-2-[[1-(2-phenylacetyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2817042.png)

![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine](/img/structure/B2817044.png)

![(2E)-3-(furan-2-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}prop-2-enamide](/img/structure/B2817045.png)

![N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furyl-N-methy lcarboxamide](/img/structure/B2817048.png)

![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione](/img/no-structure.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)acetamide](/img/structure/B2817054.png)

![6-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2817060.png)

![N-(4-chlorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2817061.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2817063.png)